Pomalidomide-C7-NH2

PROTAC Linker Design Ternary Complex Geometry Solubility

PROTAC linker inconsistency compromises degradation potency and reproducibility. Pomalidomide-C7-NH2 provides a validated, pre-functionalized C7-alkyl-amine building block that eliminates multi-step linker installation. • Defined CRBN pharmacophore (Kd ~1.4 µM) with a primary amine exit vector for single-step conjugation to carboxyl-bearing target ligands. • High DMSO solubility (110-125 mg/mL) enables concentrated stock solutions for high-throughput degrader screening. • Supplied as a stable hydrochloride salt with batch-specific purity ≥98%, ensuring lot-to-lot consistency for comparative SAR studies.

Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
Cat. No. B15373768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C7-NH2
Molecular FormulaC20H26N4O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCN
InChIInChI=1S/C20H26N4O4/c21-11-4-2-1-3-5-12-22-14-8-6-7-13-17(14)20(28)24(19(13)27)15-9-10-16(25)23-18(15)26/h6-8,15,22H,1-5,9-12,21H2,(H,23,25,26)
InChIKeyBVTLQQPLXRAFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C7-NH2: CRBN Ligand-Linker Conjugate for PROTAC Synthesis


Pomalidomide-C7-NH2 (Pomalidomide 4'-alkylC7-amine, also known as Compound 24g) is a high-purity (>98%) E3 ubiquitin ligase cereblon (CRBN) ligand-linker conjugate, specifically designed as a building block for proteolysis-targeting chimera (PROTAC) development . It incorporates the pomalidomide pharmacophore, a well-validated CRBN binder (Kd ~1.4 µM via fluorescence polarization), covalently attached to a seven-carbon (C7) alkyl linker terminating in a primary amine [1]. This bifunctional architecture provides a defined, functionalized exit vector for direct conjugation to target protein ligands, enabling the rapid assembly of customized heterobifunctional degraders [2]. The compound is supplied as a stable hydrochloride salt, demonstrating high solubility in DMSO (110-125 mg/mL), facilitating reproducible experimental workflows .

Risks of Generic Linker Substitution in PROTAC Development


In PROTAC design, the E3 ligase ligand-linker conjugate is not a generic, interchangeable component. The linker is the dominant variable encoding ternary complex geometry, dynamics, and ultimately, degradation efficiency [1]. Substituting Pomalidomide-C7-NH2 with a different linker length (e.g., C4 or C11) or composition (e.g., PEG-based) without rigorous empirical validation can severely compromise degradation potency, cellular permeability, and even introduce neosubstrate degradation profiles [2]. Research on pomalidomide-based homobifunctional PROTACs has explicitly demonstrated that even minor changes in linker length drastically alter degradation efficacy and selectivity, with an 8-atom linker identified as optimal for CRBN self-degradation, while longer linkers exhibited weaker activity and greater off-target (IKZF1) degradation [3]. Furthermore, the linker composition (alkyl vs. PEG) impacts physicochemical properties like solubility and membrane permeability, making unvalidated substitutions a significant risk to the reproducibility and interpretability of degrader assays [4].

Comparative Evidence: Pomalidomide-C7-NH2 vs. Alternative Linkers


Linker Length Optimization: Balancing Activity and Solubility

The 7-carbon (C7) alkyl linker in Pomalidomide-C7-NH2 represents a balanced design for many PROTAC applications. While no direct head-to-head DC50 data is available for this exact ligand-linker conjugate across all systems, class-level inference from pomalidomide-based PROTACs establishes a clear trend. In a study of homobifunctional PROTACs designed for CRBN self-degradation, a linker of 8 atoms (comparable to the C7 chain) was identified as the optimal length for achieving potent CRBN degradation with minimal off-target (IKZF1) effects, whereas longer linkers demonstrated reduced CRBN degradation and increased IKZF1 degradation [1]. Additionally, in the development of GSK-3β degraders, linker length was a critical determinant of activity, with the optimal degrader showing activity from 0.5 µM [2]. This positions the C7 linker as a strategic starting point, distinct from the potentially suboptimal activity of much shorter (e.g., C4) or longer (e.g., C11) alkyl chains.

PROTAC Linker Design Ternary Complex Geometry Solubility

Synthetic Accessibility: Direct Amide Coupling vs. Multi-Step Construction

Pomalidomide-C7-NH2 is specifically engineered as a ready-to-use building block with a primary amine terminus, enabling direct, single-step conjugation to a carboxylic acid-containing target protein ligand via standard amide bond formation. This is in contrast to unfunctionalized pomalidomide, which would require a multi-step synthetic sequence to first install a linker, then functionalize it for coupling, increasing both time and material costs [1]. Furthermore, compared to alkylC7 linkers with different termini (e.g., Pomalidomide-C7-COOH), the amine offers a distinct and versatile reactivity profile for conjugation strategies .

PROTAC Synthesis Conjugation Efficiency Building Block

High Purity and DMSO Solubility for Reproducible Assays

Pomalidomide-C7-NH2 hydrochloride exhibits excellent solubility in DMSO, with reported values ranging from 110 mg/mL to 125 mg/mL (approximately 260-295 mM), enabling the preparation of highly concentrated stock solutions for in vitro assays . This high solubility is critical for ensuring complete dissolution and accurate dosing in cellular degradation experiments, particularly when evaluating PROTACs with low nanomolar DC50 values. The reported purity of >98% (HPLC) further ensures that observed biological activity is attributable to the intended compound and not confounding impurities . While quantitative comparative solubility data for alternative pomalidomide linker conjugates is scarce in the public domain, the class-level inference is that the hydrochloride salt form and alkyl linker confer favorable physicochemical properties compared to some PEG-based or free-base analogs [1].

Solubility Assay Reproducibility DMSO Stock

Patent Coverage for PROTAC Synthesis

The synthesis and use of Pomalidomide-C7-NH2 (as Compound 24g) is explicitly described in international patent WO2021201577A1, which covers HMG-CoA reductase degradation-inducing compounds and their PROTAC applications [1]. This patent provides a clear intellectual property landscape for researchers and industrial users, distinguishing it from other functionalized pomalidomide derivatives that may lack explicit patent protection or fall under broader, less defined claims. While this does not guarantee freedom to operate, it offers a defined reference point for procurement and legal assessment compared to compounds without specific patent documentation [2].

Intellectual Property Patent Protection Supply Chain

Optimal Application Scenarios for Pomalidomide-C7-NH2


Rapid PROTAC Library Synthesis and Hit Screening

Pomalidomide-C7-NH2's pre-functionalized amine linker enables direct, single-step conjugation to a diverse library of target protein ligands bearing a carboxylic acid. This accelerates the synthesis of exploratory PROTACs, allowing researchers to quickly screen linker attachment points and identify initial degradation hits (DC50 values) without the bottleneck of multi-step linker installation. Its high DMSO solubility supports the preparation of concentrated stock solutions for high-throughput cellular assays . This scenario directly leverages the synthetic accessibility and solubility advantages identified in Section 3.

Optimizing Ternary Complex Geometry

For lead optimization campaigns, the C7 alkyl linker provides a well-characterized starting point for tuning ternary complex formation. Evidence from pomalidomide-based PROTACs demonstrates that linker length is a critical determinant of both degradation potency and off-target neosubstrate degradation (e.g., IKZF1) [1]. Using Pomalidomide-C7-NH2 as a baseline, researchers can systematically explore adjacent linker lengths (e.g., C4, C11, or PEG variants) to empirically optimize DC50 and Dmax, while mitigating the risk of unintended IKZF1 degradation associated with longer linkers [2].

Benchmarking CRBN Ligands and Linker Chemistries

Given the well-documented behavior of pomalidomide-based PROTACs, Pomalidomide-C7-NH2 serves as a reliable, commercially available standard for comparative studies. When evaluating novel CRBN ligands or alternative linker compositions, researchers can use this conjugate to construct a control degrader. This allows for direct, head-to-head comparisons of degradation efficiency (DC50, Dmax) and selectivity profiles within the same cellular context, providing a robust benchmark for assessing new technologies [3].

Industrial Scale-Up and Preclinical Development

The compound's explicit citation in patent WO2021201577A1 provides a defined intellectual property framework, which is a practical consideration for industrial R&D programs progressing toward preclinical candidates [4]. While not a guarantee of freedom-to-operate, this clarity can facilitate internal legal review and procurement decisions compared to using building blocks with less defined IP status. The availability of the compound in bulk quantities (up to 100g+ from select vendors) further supports its use beyond milligram-scale discovery research.

Technical Documentation Hub

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